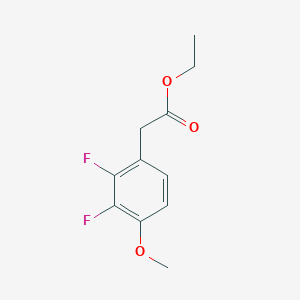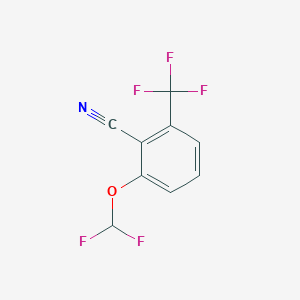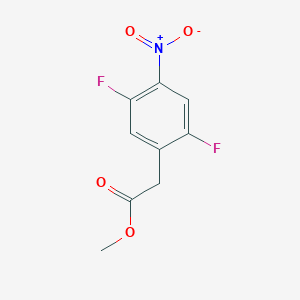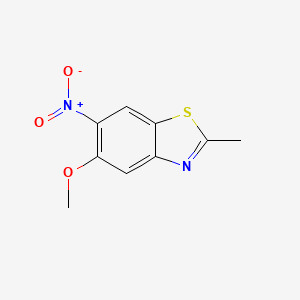
5-Methoxy-2-methyl-6-nitro-benzothiazole
Vue d'ensemble
Description
“5-Methoxy-2-methyl-6-nitro-benzothiazole” is a chemical compound with the molecular formula C9H8N2O3S . It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1nc2cc(ccc2s1)OC . This indicates that the molecule has a benzothiazole core with a methoxy group (OC) and a methyl group © attached. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 224.24 . Other physical and chemical properties specific to this compound were not found in the search results.Applications De Recherche Scientifique
Heterocyclic Compound Applications
Benzothiazole derivatives, including structures similar to 5-Methoxy-2-methyl-6-nitro-benzothiazole, have been studied for their stability and reactivity. For instance, derivatives like benzothiazole-2-diazonium tetrafluoroborate exhibit high electrophilicity and can be converted to primary nitrosoamines in alkaline media, indicating their potential for diverse chemical reactions and applications in synthetic chemistry (Shaburov, Vasil’eva, & El'tsov, 1974).
Antitumor and Topoisomerase Inhibition
Benzothiazole derivatives have shown promise as eukaryotic topoisomerase II inhibitors, a key target in cancer therapy. Certain benzothiazole compounds, including those with nitro substitutions, have demonstrated significant inhibitory activity against topoisomerase II, surpassing even standard drugs like etoposide in some cases. This highlights the potential of this compound related compounds in the development of new antitumor agents (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı‐Şener, & Yalcin, 2004).
Dye and Pigment Industry
In the context of dyes and pigments, derivatives of benzothiazole, including those with methoxy and nitro groups, have been used to develop heterocyclic azo dyes. These dyes show potential for coloring various materials, with properties influenced by the nature of the heterocyclic ring and substituents, indicating applications in textile and material sciences (Georgiadou & Tsatsaroni, 2002).
Antimicrobial and Anticancer Agents
Benzothiazole structures have been evaluated for their antimicrobial and anticancer activities. Specifically, methylsulfonyl benzothiazole (MSBT) derivatives with various functional groups, including nitro and methoxy, have shown promising antimicrobial activity and potential as anticancer agents, highlighting the pharmaceutical and biomedical relevance of compounds similar to this compound (Lad, Manohar, Mascarenhas, Pandit, Kulkarni, Sharma, Salkar, Suthar, & Pandit, 2017).
Synthesis and Chemical Transformations
Research into the synthesis and transformations of benzothiazole derivatives, including nitration and methylation processes, provides insights into the chemical versatility and potential applications of this compound in organic synthesis and medicinal chemistry. Studies have explored various synthetic routes and modifications to optimize the biological activity and physical properties of these compounds (Yan-jin, 2007).
Safety and Hazards
When handling “5-Methoxy-2-methylbenzothiazole”, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
5-Methoxy-2-methyl-6-nitro-benzothiazole, like other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting various enzymes . These enzymes include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways .
Mode of Action
The compound interacts with its targets, primarily through inhibition. For instance, it inhibits DNA gyrase, an enzyme that introduces negative supercoils (or relaxes positive supercoils) in DNA during DNA replication . This inhibition disrupts the supercoiling process, leading to cessation of DNA replication and, consequently, bacterial growth .
Biochemical Pathways
The inhibition of these enzymes affects multiple biochemical pathways. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall . The disruption of these pathways leads to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of essential biological processes, such as DNA replication and cell wall synthesis . This disruption leads to the inhibition of bacterial growth, making this compound a potential antibacterial agent .
Analyse Biochimique
Biochemical Properties
5-Methoxy-2-methyl-6-nitro-benzothiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions are essential for understanding the compound’s potential therapeutic applications, particularly in antimicrobial and anticancer research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzothiazole derivatives, including this compound, have been reported to exhibit anti-cancer, anti-bacterial, and anti-inflammatory activities . These effects are mediated through the modulation of key signaling pathways and gene expression profiles, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzothiazole derivatives, including this compound, have been shown to inhibit DNA gyrase and tyrosine kinase, which are critical for bacterial replication and cell signaling, respectively . These interactions result in the disruption of essential cellular processes, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives, including this compound, exhibit stable biochemical properties under recommended storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that benzothiazole derivatives, including this compound, exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes . These interactions affect metabolic flux and metabolite levels, highlighting the compound’s potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Benzothiazole derivatives, including this compound, have been reported to interact with specific transporters, affecting their localization and accumulation within cells . Understanding these interactions is crucial for elucidating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Benzothiazole derivatives, including this compound, are directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s biochemical activity and therapeutic potential.
Propriétés
IUPAC Name |
5-methoxy-2-methyl-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRVPFOPVMSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







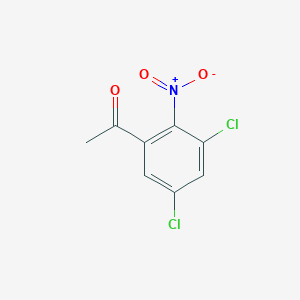
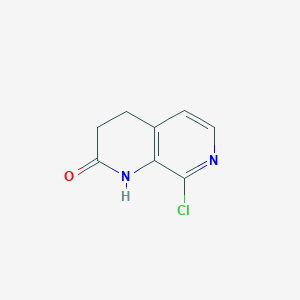
![tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1413004.png)
